molecular formula C21H12ClF3N2O3 B2744591 N-(4-chlorobenzyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 241126-97-6

N-(4-chlorobenzyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No. B2744591
CAS RN: 241126-97-6
M. Wt: 432.78
InChI Key: PAENQDFBWSZUCR-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a compound that belongs to the class of trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives have found significant applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .

Scientific Research Applications

Aphid Control Agents

The title compound has demonstrated aphicidal activity against two common aphid species : The title compound has demonstrated aphicidal activity against two common aphid species: Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%). Aphids are notorious pests that damage crops by feeding on plant sap and transmitting plant viruses. The discovery of this compound’s efficacy against aphids provides valuable insights for designing novel insecticides to protect agricultural crops .

Antifungal Properties

In addition to its aphicidal effects, the compound exhibits antifungal activity against Pythium aphanidermatum (62.0%). Fungal pathogens cause devastating diseases in plants, leading to reduced crop yields. The identification of this compound’s antifungal potential opens avenues for developing fungicides that combat plant fungal infections .

Medicinal Chemistry and Drug Development

Substituted triazine compounds, like the one , have gained prominence in medicinal chemistry. Researchers explore their potential as adenosine A antagonists, anticonvulsants, antimicrobials, anticancer agents, bactericides, herbicides, and insecticides. The simple structure and diverse activities associated with triazines make them attractive candidates for drug development .

Crop Protection Products

Trifluoromethylpyridines, a class of compounds related to the title compound, find applications as chemical intermediates in the synthesis of crop-protection products. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) serves as a key intermediate in the production of agrochemicals. Understanding the structure-activity relationships of compounds like N-(4-chlorobenzyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide contributes to the development of effective crop protection agents .

Pharmaceutical Applications

The electron-withdrawing group NO2 plays a crucial role in providing insecticidal properties. Researchers have explored similar compounds against various pests, including aphids, as mentioned earlier. Investigating the pharmacological activities of this compound and related derivatives may lead to novel pharmaceutical agents .

Organic Synthesis and Chemical Reactions

The synthetic approach to preparing the title compound involves the reaction of 4-chlorobenzylamine and nitro guanidine in ethanol. Understanding the reactivity and mechanisms of such reactions contributes to the field of organic synthesis and provides insights into the design of novel compounds .

Future Directions

Trifluoromethylpyridines and their derivatives are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic due to their wide range of applications in the agrochemical, pharmaceutical, and functional materials fields .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF3N2O3/c22-12-7-5-11(6-8-12)10-26-19(29)15-9-14-17(28)13-3-1-2-4-16(13)30-20(14)27-18(15)21(23,24)25/h1-9H,10H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAENQDFBWSZUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(N=C3O2)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide

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